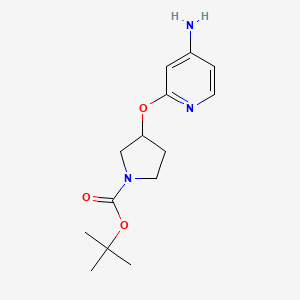
Tert-butyl 3-((4-aminopyridin-2-yl)oxy)pyrrolidine-1-carboxylate
Overview
Description
“Tert-butyl 3-((4-aminopyridin-2-yl)oxy)pyrrolidine-1-carboxylate” is a chemical compound with the CAS Number: 2222934-05-4 . It has a molecular weight of 263.34 . This compound is used in diverse scientific studies due to its multifaceted properties, making it valuable for drug discovery, catalysis, and synthesis applications.
Molecular Structure Analysis
The Inchi Code of this compound is 1S/C14H21N3O2/c1-14(2,3)19-13(18)17-7-5-10(9-17)12-8-11(15)4-6-16-12/h4,6,8,10H,5,7,9H2,1-3H3, (H2,15,16) . This code provides a specific string of characters that represents the molecular structure of the compound.Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, this compound serves as a versatile scaffold due to the presence of the pyrrolidine ring. It’s used to synthesize novel biologically active compounds, particularly for the treatment of human diseases . The pyrrolidine ring’s non-planarity and stereogenicity allow for the exploration of pharmacophore space and contribute to the molecule’s stereochemistry, influencing the biological activity of drug candidates .
Agriculture
While specific applications in agriculture are not directly cited, the structural features of this compound suggest potential use in the synthesis of agrochemicals. The pyrrolidine ring is a common motif in natural products, which includes compounds with herbicidal, fungicidal, and insecticidal properties .
Material Science
In material science, the compound could be used in the synthesis of organic materials with specific electronic or photonic properties. Its pyrrolidine ring can be a part of larger organic frameworks that contribute to the conductivity or luminescence of materials .
Environmental Science
The compound’s potential applications in environmental science could involve the development of environmentally friendly pesticides or the synthesis of compounds that can help in bioremediation processes. The pyrrolidine ring’s derivatives are known to interact with various biological targets, which can be leveraged in environmental applications .
Biochemistry
In biochemistry, “Tert-butyl 3-((4-aminopyridin-2-yl)oxy)pyrrolidine-1-carboxylate” can be used as a building block for peptides and proteins. Its ability to introduce steric bulk near bioactive moieties can be useful in studying protein-protein interactions or enzyme catalysis .
Pharmacology
This compound is significant in pharmacology for the development of new therapeutic agents. Its structural features, such as the pyrrolidine ring, are conducive to creating compounds with high selectivity and potency. The aminopyridin moiety can be crucial for binding to biological targets, influencing pharmacokinetics and pharmacodynamics .
properties
IUPAC Name |
tert-butyl 3-(4-aminopyridin-2-yl)oxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)17-7-5-11(9-17)19-12-8-10(15)4-6-16-12/h4,6,8,11H,5,7,9H2,1-3H3,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRJPNFLPXZLJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=NC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-((4-aminopyridin-2-yl)oxy)pyrrolidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(propan-2-yl)piperazine](/img/structure/B1434357.png)
![3-Chloro-2-oxopropyl 2-({[(4,6-dimethylpyrimidin-2-yl)carbamoyl]amino}sulfonyl)benzoate](/img/structure/B1434358.png)
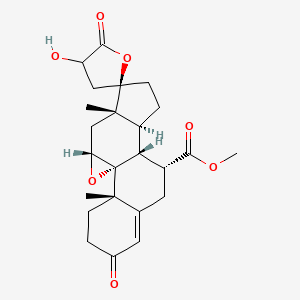
![1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B1434360.png)


![1-Chloro-9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B1434363.png)

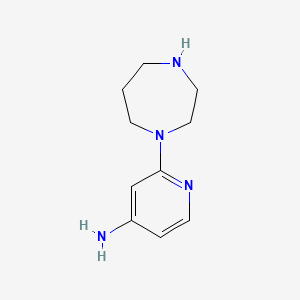
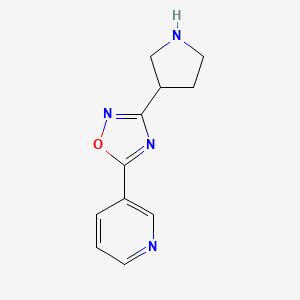
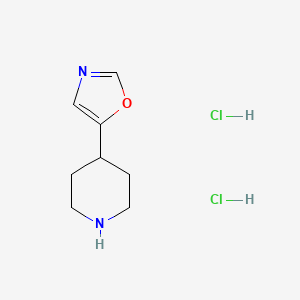
![N-methyl-1-(6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1434376.png)
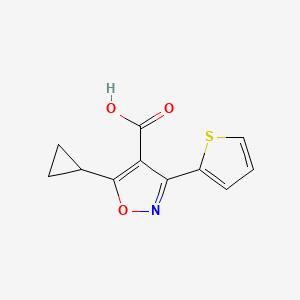
![Methyl 1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1434380.png)